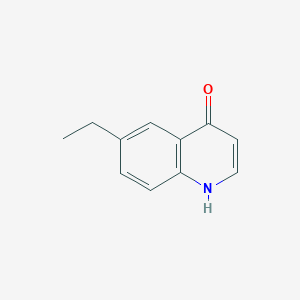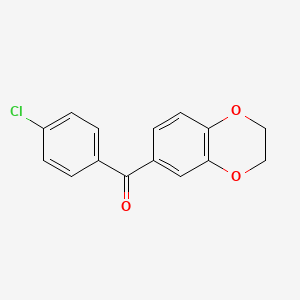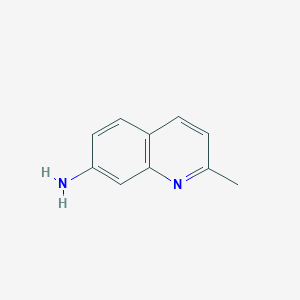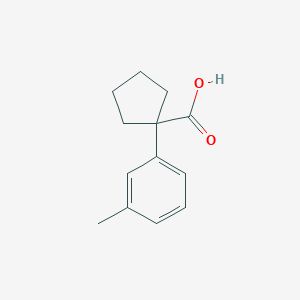
Methyl pentachlorostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylpentachlorostearate is a pale yellow viscous liquid. (NTP, 1992)
Applications De Recherche Scientifique
Environmental Impact and Distribution Patterns :
- A study by Kylin et al. (2017) discusses the extensive dataset on the continent-wide (Eurasia and Canada) occurrence of PCP and its methylation product pentachloroanisole (PCA) in pine needles. The distribution patterns suggest that PCP and PCA must be quantified separately to understand their occurrence and fate in the environment, indicating the complexity of airborne POPs in plants (Kylin et al., 2017).
Toxicity and Metabolism Studies :
- Stýblo et al. (2000) explored the toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells. This study highlights the importance of understanding the toxicological profiles of methylated compounds, which could be relevant for comprehending the toxicity of Methyl pentachlorostearate (Stýblo et al., 2000).
- Bryant and Schultz (1994) investigated the relative toxicity of PCP and its intermediates in the static Tetrahymena pyriformis population growth assay, providing insights into the toxicity mechanisms of such compounds (Bryant & Schultz, 1994).
Biodegradation and Remediation :
- Law et al. (2003) studied the removal of PCP in water systems using the spent compost of Pleurotus pulmonarius. This research may offer insights into the biodegradation pathways and potential environmental remediation strategies for Methyl pentachlorostearate (Law et al., 2003).
Effects on Soil and Agricultural Applications :
- Saeki and Toyota (2004) examined the impact of bensulfuron-methyl (BSM), an herbicide, on a soil microbial community in a paddy microcosm, also using pentachlorophenol (PCP) for comparison. Their findings provide insights into how such chemicals can affect soil microbial communities, which may be relevant for understanding the effects of Methyl pentachlorostearate in similar environments (Saeki & Toyota, 2004).
Analysis Methods and Detection Techniques :
- Cheng and Kilgore (1966) described a sensitive procedure for the determination of pentachlorophenol and sodium pentachlorophenate residues on fruits, which could be adapted for the analysis of Methyl pentachlorostearate in similar contexts (Cheng & Kilgore, 1966).
Propriétés
Numéro CAS |
26638-28-8 |
|---|---|
Formule moléculaire |
C19H33Cl5O2 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
methyl 2,5,11,14,18-pentachlorooctadecanoate |
InChI |
InChI=1S/C19H33Cl5O2/c1-26-19(25)18(24)13-12-17(23)8-4-2-3-7-15(21)10-11-16(22)9-5-6-14-20/h15-18H,2-14H2,1H3 |
Clé InChI |
PRZYKDRCYOLTQA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
SMILES canonique |
COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
Autres numéros CAS |
26638-28-8 |
Description physique |
Methylpentachlorostearate is a pale yellow viscous liquid. (NTP, 1992) |
Solubilité |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1604978.png)

![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1604981.png)

![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1604986.png)





![[1]Benzothieno[2,3-b]quinoxaline](/img/structure/B1604994.png)
![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)
